molecular formula C20H20N2O3 B2632677 N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)benzofuran-2-carboxamide CAS No. 2034548-57-5

N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)benzofuran-2-carboxamide

Cat. No. B2632677
CAS RN: 2034548-57-5
M. Wt: 336.391
InChI Key: GWGOBFAHIGAABL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyridine ring, the tetrahydro-2H-pyran ring, and the benzofuran ring, followed by the introduction of the carboxamide group .


Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of several heterocyclic rings. The pyridine and benzofuran rings are aromatic, while the tetrahydro-2H-pyran ring is a saturated six-membered ring with one oxygen atom .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the pyridine ring could undergo electrophilic substitution, while the carboxamide group could participate in condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxamide group could enhance its solubility in polar solvents .

Scientific Research Applications

Synthesis and Structural Characterization

  • A study by Keshk (2004) detailed the synthesis of benzofuranyl-pyran-2-ones, pyridazines, and pyridones from naturally occurring furochromones (visnagin and khellin), highlighting the potential versatility of benzofuran derivatives in chemical synthesis (Keshk, 2004).
  • Research by Abedinifar et al. (2018) on the synthesis of 2-benzofuran carboxamide-benzylpyridinum salts as cholinesterase inhibitors underlines the chemical versatility and potential therapeutic applications of benzofuran derivatives (Abedinifar et al., 2018).

Antimicrobial and Anticancer Activities

  • Rao et al. (2018) investigated 4,5,6,7-Tetrahydrothieno-pyridine (THTP) derivatives, noting their broad pharmacological activities, including anticancer potential, which could be relevant to derivatives of the compound (Rao et al., 2018).
  • Zhuravel et al. (2005) synthesized novel 2-imino-5-hydroxymethyl-8-methyl-2H-pyrano[2,3-c]pyridine-3-(N-aryl) carboxamides with significant antimicrobial activity, suggesting that structurally related compounds could also possess similar properties (Zhuravel et al., 2005).

Chemical and Biological Evaluation

  • A practical synthesis method for a CCR5 antagonist by Ikemoto et al. (2005) demonstrates the utility of related chemical frameworks in developing orally active pharmaceutical agents (Ikemoto et al., 2005).
  • Yamamoto et al. (2016) identified a potent Glycine Transporter 1 inhibitor, highlighting the drug-like properties and CNS activity potential of compounds within this chemical class (Yamamoto et al., 2016).

properties

IUPAC Name

N-[oxan-4-yl(pyridin-3-yl)methyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3/c23-20(18-12-15-4-1-2-6-17(15)25-18)22-19(14-7-10-24-11-8-14)16-5-3-9-21-13-16/h1-6,9,12-14,19H,7-8,10-11H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWGOBFAHIGAABL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(C2=CN=CC=C2)NC(=O)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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